(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid
CAS No.: 908847-42-7
Cat. No.: VC0028800
Molecular Formula: C26H21ClN2O4
Molecular Weight: 460.914
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 908847-42-7 |
---|---|
Molecular Formula | C26H21ClN2O4 |
Molecular Weight | 460.914 |
IUPAC Name | (2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Standard InChI Key | FDXGPPBWOOAVEL-DEOSSOPVSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Introduction
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid is an organic compound with a complex structure, incorporating both a fluorene moiety and an indole ring system. This compound is part of a broader class of molecules used in peptide synthesis, particularly in the context of protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group for amino acids, which helps prevent unwanted reactions during peptide synthesis.
Synonyms and CAS Number
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Synonyms: Fmoc-6-chloro L-Tryptophan, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid.
Applications and Uses
This compound is primarily used in peptide synthesis due to the presence of the Fmoc protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild conditions, typically with piperidine, allowing for the controlled exposure of the amino group during peptide elongation.
Suppliers and Availability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid is available from various chemical suppliers, including American Elements, which offers it as part of their comprehensive catalog of life science products. These suppliers often provide materials in bulk quantities and can produce them to customer specifications, including high purity forms .
Research Findings
Research involving this compound typically focuses on its role in peptide synthesis and the development of new peptides or proteins. The incorporation of the 6-chloroindole moiety can introduce unique biological activities or properties to the synthesized peptides, which may be of interest in pharmaceutical applications.
Data Table
Property | Description |
---|---|
Molecular Formula | C26H21ClN2O4 |
Molecular Weight | 460.9 g/mol |
IUPAC Name | (2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
CAS Number | 908847-42-7 |
Synonyms | Fmoc-6-chloro L-Tryptophan |
Applications | Peptide synthesis |
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